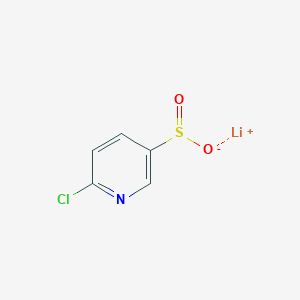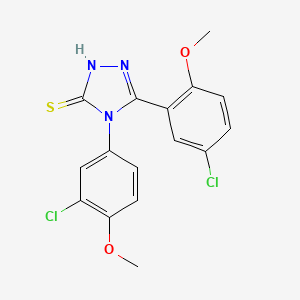
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperazine ring, which is a common feature in many drugs, and a fluorophenyl group, which can influence the biological activity of the molecule.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Similarly, the synthesis of novel piperazine derivatives can start from acetylfuran and proceed through a series of reactions including Claisen Schmidt condensation, cyclization, and Mannich’s reaction . These methods highlight the versatility of piperazine-based compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazolyl ethanone derivative were studied using experimental and theoretical methods, with the geometrical parameters aligning with XRD data . Such analyses are crucial for understanding the stability and reactivity of the molecule.
Chemical Reactions Analysis
Piperazine derivatives undergo a variety of chemical reactions. The electrochemical oxidation of a hydroxyphenyl piperazine derivative can lead to Michael addition reactions with 2-SH-benzazoles . Additionally, the reactivity of the carbonyl group in a fluorophenyl pyrazolyl ethanone derivative was highlighted by molecular docking studies, suggesting potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of electronegative groups like fluorine can affect the molecule's reactivity. For instance, the negative charge on the carbonyl group of a related compound makes it a reactive site for further chemical transformations . The synthesis of a sulfonate reagent with a piperazine moiety for analytical derivatization in liquid chromatography demonstrates the utility of such compounds in analytical chemistry .
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-14(19(13)25)18(24)12-21-8-10-22(11-9-21)16-5-3-2-4-15(16)20/h2-7,23,25H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMTZLQVJVHMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
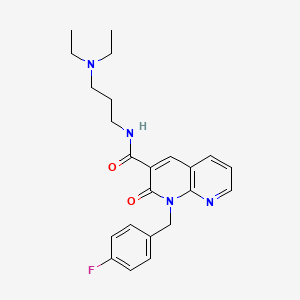
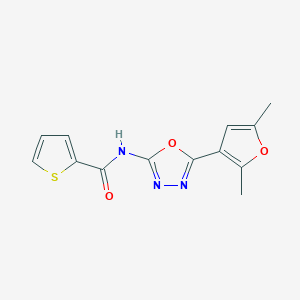
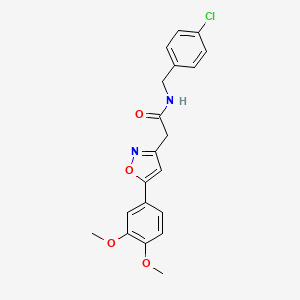
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
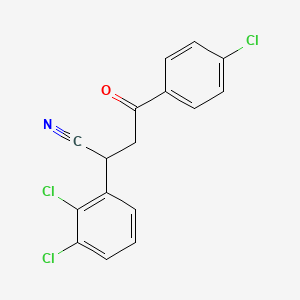
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)
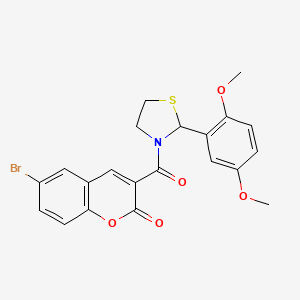
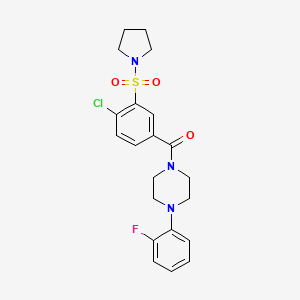
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)
